molecular formula C6H13NO5 B035436 Galactostatin CAS No. 107537-94-0

Galactostatin

Cat. No.: B035436
CAS No.: 107537-94-0
M. Wt: 179.17 g/mol
InChI Key: BGMYHTUCJVZIRP-SVZMEOIVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Galactostatin can be synthesized through a stereoselective total synthesis starting from N-tert-butoxycarbonyl-2,3-isopropylidene L-serine methyl ester. The synthesis involves several steps, including the formation of thiazole intermediates that serve as protected aldehydes . The overall yield of this synthesis is approximately 21%.

Industrial Production Methods

Industrial production of this compound involves fermentation using Streptomyces lydicus PA-5726. The compound is isolated by adsorption on Dowex-50W × 8 (H+), crystallization from the bisulfite adduct, development on Dowex-2 × 8 (OH−), and precipitation with ethanol . Optimization of the fermentation medium can significantly increase the yield of this compound.

Chemical Reactions Analysis

Types of Reactions

Galactostatin undergoes various chemical reactions, including oxidation and reduction. The oxidation product is 5-amino-5-deoxygalactonic-δ-lactam (this compound-lactam), and the reduction product is 5-amino-1,5-dideoxygalactopyranose (1-deoxythis compound) .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Major Products

    Oxidation: 5-amino-5-deoxygalactonic-δ-lactam

    Reduction: 5-amino-1,5-dideoxygalactopyranose

Scientific Research Applications

Galactostatin has several scientific research applications:

Mechanism of Action

Galactostatin inhibits β-galactosidase by binding to the active site of the enzyme, preventing the hydrolysis of β-galactosides. This inhibition is competitive, with this compound and its derivatives showing high affinity for the enzyme . The molecular target is the β-galactosidase enzyme, and the pathway involves the disruption of the enzyme’s catalytic activity.

Comparison with Similar Compounds

Properties

IUPAC Name

(3R,4S,5S,6R)-6-(hydroxymethyl)piperidine-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5/c8-1-2-3(9)4(10)5(11)6(12)7-2/h2-12H,1H2/t2-,3+,4+,5-,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMYHTUCJVZIRP-SVZMEOIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(N1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(N1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50920542
Record name 6-(Hydroxymethyl)piperidine-2,3,4,5-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50920542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107537-94-0
Record name 5-Amino-5-deoxygalactopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107537940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(Hydroxymethyl)piperidine-2,3,4,5-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50920542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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